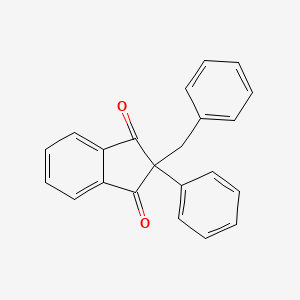

2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by their indene core structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring. The presence of benzyl and phenyl groups attached to the indene core makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzyl chloride and phenylacetyl chloride are reacted with indene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors. This method allows for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or hydrocarbons.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of benzyl alcohols or hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

2-Benzyl-1h-indene-1,3(2h)-dione: Lacks the phenyl group, which may affect its reactivity and applications.

2-Phenyl-1h-indene-1,3(2h)-dione: Lacks the benzyl group, leading to different chemical properties.

1,3-Indandione: A simpler indene derivative with different reactivity and uses.

Uniqueness

2-Benzyl-2-phenyl-1h-indene-1,3(2h)-dione is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical behavior and potential applications. The combination of these groups with the indene core structure makes it a versatile compound for various research and industrial purposes.

Biological Activity

2-Benzyl-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C22H16O2, characterized by a unique structure that includes an indene backbone fused with two aromatic rings. This compound belongs to the class of indanediones, which are known for their diverse applications in medicinal chemistry and organic synthesis. Recent research highlights its significant biological activities, particularly its potential as an anti-cancer agent and its anti-inflammatory properties.

The compound's structure enhances its reactivity due to the electron-rich π-system, which allows it to interact effectively with various biological targets. The following table summarizes key structural features and properties:

| Property | Description |

|---|---|

| Molecular Formula | C22H16O2 |

| Molecular Weight | 328.36 g/mol |

| Structural Features | Indene backbone with two phenyl groups |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Anti-Cancer Properties

Research indicates that this compound exhibits potent anti-cancer effects by inhibiting cell proliferation across various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving caspases.

A study highlighted that this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective cytotoxicity at low concentrations .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, the compound has shown promise as an anti-inflammatory agent. It has been observed to modulate oxidative stress and reduce inflammation markers in vitro. For instance, it inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

Molecular docking studies suggest that this compound interacts with specific proteins involved in disease pathways, including enzymes related to inflammation and cancer progression. The binding affinities with these targets indicate a potential mechanism through which the compound exerts its biological effects .

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

- Cytotoxicity Assays : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis .

- In Vivo Models : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. Histopathological examinations indicated normal tissue morphology in treated groups, suggesting a favorable safety profile .

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 1H-Indene-1,3-dione | Limited anti-cancer activity | Simpler structure |

| 4-Hydroxycoumarin | Antioxidant properties | Exhibits fluorescence |

| 2-Benzylideneindane-1,3-dione | More reactive | Contains double bond |

Properties

CAS No. |

3838-20-8 |

|---|---|

Molecular Formula |

C22H16O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-benzyl-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C22H16O2/c23-20-18-13-7-8-14-19(18)21(24)22(20,17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2 |

InChI Key |

BJJLFJCYGGTXSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.